2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16ClNO3S and its molecular weight is 361.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to "2-(2-chlorophenyl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide" have been synthesized and characterized, showing the feasibility of creating complex molecules for various applications. For example, the synthesis and characterization of some Schiff bases derived from thiophene-related compounds have been reported, indicating the interest in such structures for their potential bioactivity and functional properties (Arora et al., 2013).
Potential Biological Activities
Research on compounds with thiophene and furan moieties, similar to the one , suggests potential antimicrobial activities. The exploration of these compounds' biological activities could lead to new therapeutic agents or materials with unique biological properties (Arora et al., 2013).
Chemical Reactions and Transformations
Studies on related chemical structures have explored various chemical reactions, such as the Claisen rearrangement and the Bradsher reaction, which could be relevant for modifying or understanding the chemical behavior of "this compound" (Craig et al., 2005); (Ashby et al., 1974).
Applications in Materials Science
The structural motifs found in "this compound" might also find applications in materials science, for instance, in the synthesis of novel polymers or functional materials with specific properties (Stagnaro et al., 2001).
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c19-15-5-2-1-4-13(15)10-17(21)20-12-18(22,14-7-9-24-11-14)16-6-3-8-23-16/h1-9,11,22H,10,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSUDGDELQHFCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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